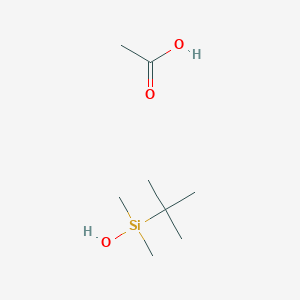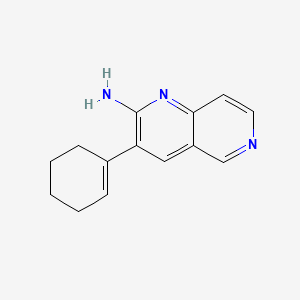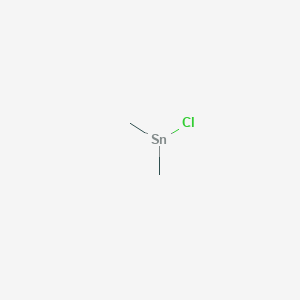
N,N,N-Trimethyl-2-cyanoethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-cyanoethylammonium iodide is a quaternary ammonium salt with the molecular formula C6H13N2I. This compound is known for its unique structure, which includes a cyano group attached to an ethyl chain, further bonded to a trimethylammonium group. It is widely used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-2-cyanoethylammonium iodide can be synthesized through the reaction of trimethylamine with 2-chloroacetonitrile in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the iodide ion acting as a nucleophile to displace the chloride ion, forming the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-cyanoethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo Hofmann elimination to form alkenes.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the displacement of the iodide ion.
Hofmann Elimination: Typically requires strong bases like potassium hydroxide and elevated temperatures.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding hydroxide salt.
Elimination: Produces alkenes and ammonia.
Addition: Forms various substituted nitriles or amides.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-cyanoethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-cyanoethylammonium iodide involves its ability to act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and facilitating their interaction. The compound’s quaternary ammonium structure allows it to form stable complexes with various substrates, thereby increasing the efficiency of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- N,N,N-Trimethyl-2-cyanoethylammonium bromide
Uniqueness
N,N,N-Trimethyl-2-cyanoethylammonium iodide is unique due to its cyanoethyl group, which imparts distinct reactivity compared to other quaternary ammonium salts. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Propriétés
Numéro CAS |
42350-94-7 |
|---|---|
Formule moléculaire |
C6H13IN2 |
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
2-cyanoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H13N2.HI/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YAKABHOWYOWJFS-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC#N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)



![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)


